molecular formula C21H28N6O3S B2596262 6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021090-21-0

6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2596262
CAS No.: 1021090-21-0
M. Wt: 444.55
InChI Key: RRZNYHTVBSHTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities.

Properties

IUPAC Name

6-[4-(2-ethoxy-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-5-30-18-7-6-17(15(2)3)14-19(18)31(28,29)26-12-10-25(11-13-26)21-9-8-20-23-22-16(4)27(20)24-21/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZNYHTVBSHTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materialsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and sulfonylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Structural Representation

The compound features a triazolo-pyridazine core with various functional groups that contribute to its biological activity. The presence of the piperazine moiety is particularly significant for receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting that the triazolo-pyridazine framework may enhance antimicrobial potency due to its ability to interact with bacterial cell membranes and inhibit growth mechanisms .

Antioxidant Properties

The antioxidant capabilities of similar pyrazole-based compounds have been explored extensively. These compounds demonstrate a capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The incorporation of the sulfonamide group in the structure may contribute to enhanced electron-donating properties, thereby increasing antioxidant activity .

Analgesic Effects

Preliminary studies on related triazole derivatives indicate promising analgesic effects. Compounds containing the triazole ring have been evaluated for their ability to alleviate pain through mechanisms involving the inhibition of inflammatory pathways and modulation of pain receptors .

G Protein-Coupled Receptor Modulation

The compound's potential as a modulator of G protein-coupled receptors (GPCRs) has been investigated. GPCRs play critical roles in various physiological processes, and compounds that can selectively target these receptors may lead to novel therapeutic agents for conditions such as hypertension and depression .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, mediated by the sulfonamide functionality within the structure.

Case Study 2: Analgesic Activity Assessment

In vivo testing on animal models using derivatives containing the triazolo ring showed a marked reduction in pain response compared to controls. The study utilized both acetic acid-induced writhing and hot plate tests to evaluate analgesic efficacy, confirming the compound's potential as a pain management agent.

Case Study 3: GPCR Interaction Studies

Research highlighted in PubMed Central explored the interaction of similar compounds with specific GPCR subtypes. Results indicated that certain derivatives could act as selective antagonists or agonists, providing insights into their therapeutic potential for treating metabolic disorders .

Mechanism of Action

The mechanism of action of 6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonyl-piperazine moiety is particularly noteworthy for its potential interactions with biological targets, making it a versatile compound for various applications .

Biological Activity

The compound 6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including antibacterial and enzyme inhibitory activities.

  • Molecular Formula : C23H32N6O4S
  • Molecular Weight : 488.60 g/mol
  • CAS Number : 1391053-95-4
  • Structure : The compound features a pyridazine ring, which is known for its unique physicochemical properties that facilitate interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds containing the piperazine and sulfonamide moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds often correlates with their ability to inhibit bacterial growth through various mechanisms.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been a focal point of research. In particular, the inhibition of acetylcholinesterase (AChE) and urease has been noted. For example, related compounds have shown strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors .

EnzymeIC50 Value (µM)Reference Compound IC50 (µM)
Acetylcholinesterase2.14 ± 0.00321.25 ± 0.15
Urease0.63 ± 0.00121.25 ± 0.15

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Binding Affinity : The sulfonamide group enhances binding to target enzymes and receptors.
  • Heterocyclic Interactions : The pyridazine ring facilitates π-π stacking and hydrogen bonding with biological targets .
  • Structural Modifications : Variations in the piperazine and phenyl groups can modulate activity levels against specific pathogens or enzymes.

Case Studies

  • Study on Antibacterial Properties : A recent study evaluated several derivatives of piperazine-based compounds against clinical isolates of bacteria, finding that modifications in the ethoxy and isopropyl groups significantly affected their antibacterial potency .
  • Enzyme Inhibition Research : Another investigation focused on the urease inhibition potential of similar compounds, revealing that certain structural features led to enhanced inhibitory activity compared to traditional inhibitors .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodology :

  • Begin with sulfonylation of the piperazine core using 2-ethoxy-5-isopropylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, TEA as base) .
  • Couple the sulfonylated piperazine with the triazolopyridazine scaffold via nucleophilic substitution or Buchwald-Hartwig amination, depending on halogenation patterns .
  • Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to minimize side products. For example, fractional factorial designs can identify critical variables (e.g., molar ratios, reaction time) .

Q. Which analytical techniques are most effective for structural validation and purity assessment?

  • Methodology :

  • NMR spectroscopy : Confirm regiochemistry of the triazolo[4,3-b]pyridazine core and sulfonyl-piperazine linkage via 1H^1H, 13C^{13}C, and 2D-COSY spectra .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) with ESI-MS detection to identify impurities (e.g., des-methyl derivatives or residual sulfonyl chloride) .
  • Elemental analysis : Verify stoichiometric consistency, especially for nitrogen/sulfur content .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodology :

  • Enzyme inhibition assays : Target phosphodiesterase (PDE) isoforms using fluorometric or radiometric substrates, as structurally related triazolopyridazines show PDE-modulating activity .
  • Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT/WST-1 protocols to establish baseline safety profiles .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activity data?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying key interaction sites (e.g., sulfonyl oxygen lone pairs) .
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding poses across PDE isoforms or off-target receptors. Validate with MD simulations to assess stability .
  • Cross-reference experimental IC50_{50} values with predicted binding affinities to reconcile outliers (e.g., assay pH, co-solvent effects) .

Q. What strategies ensure stereochemical integrity during scale-up synthesis?

  • Methodology :

  • Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and detect chiral byproducts .
  • Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) for Suzuki-Miyaura couplings if stereogenic centers are introduced .
  • Crystallization control : Use polymorph screening (via HT-XRPD) to isolate thermodynamically stable enantiomers .

Q. How can metabolic stability and degradation pathways be systematically characterized?

  • Methodology :

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., hydroxylation at the isopropyl group) .
  • Forced degradation studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H2_2O2_2) and analyze degradation products via UPLC-QTOF .

Q. What experimental designs address low reproducibility in SAR studies?

  • Methodology :

  • Central composite design (CCD) : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and analyze activity trends using multivariate regression .
  • Orthogonal assay validation : Confirm hit activity across multiple platforms (e.g., SPR, ITC, and cellular assays) to rule out false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.